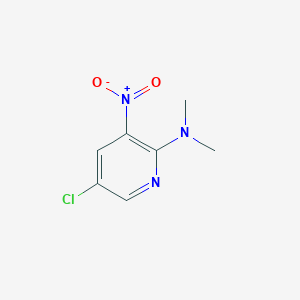
1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H23FN2O3 and its molecular weight is 382.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound is related to a class of chemicals that can be synthesized through reactions involving methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes. This synthesis route allows for the production of derivatives with varied substituents, showcasing the compound's versatility in organic synthesis (R. Vydzhak & S. Y. Panchishyn, 2010).
Application in Sensing Technologies
- Novel fluorescent probes based on a core structure similar to the compound have been developed for the quantitative detection of low levels of carbon dioxide. These probes exhibit significant fluorescence decreases upon interaction with carbon dioxide, highlighting their potential in environmental monitoring and medical applications (Huan Wang et al., 2015).
Potential Biological Activities
- Research into derivatives of related compounds has identified potential antipsychotic properties without interaction with dopamine receptors, indicative of novel therapeutic pathways for psychiatric conditions (L D Wise et al., 1987).
- The synthesis of structurally diverse libraries from ketonic Mannich bases derived from similar compounds has been achieved, demonstrating the potential for the development of new therapeutic agents (G. Roman, 2013).
Pharmaceutical Applications
- Dabigatran etexilate, a compound structurally related to the subject molecule, has been studied for its crystal structure, which provides insights into the design of new drugs with improved efficacy and stability (Hong-qiang Liu et al., 2012).
Electroluminescent Materials
- Derivatives of related compounds have been synthesized and evaluated for their application in organic light-emitting devices (OLEDs), demonstrating the compound's utility in the development of new materials for electronic displays (G. Dobrikov et al., 2011).
Eigenschaften
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-14-4-6-16(7-5-14)20(26)18-19(15-8-10-17(23)11-9-15)25(13-12-24(2)3)22(28)21(18)27/h4-11,19,26H,12-13H2,1-3H3/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWLUAGCJUIIQT-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2431841.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2431846.png)


![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2431849.png)

![Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B2431851.png)

![2-(benzo[d]isoxazol-3-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide](/img/structure/B2431854.png)
![3-phenyl-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide](/img/structure/B2431857.png)
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2431861.png)
![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2431863.png)